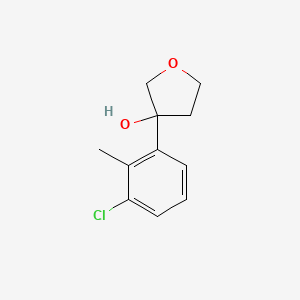
8-Bromo-indolizine
Vue d'ensemble
Description
8-Bromo-indolizine is a brominated derivative of indolizine, a nitrogen-containing heterocyclic aromatic compound. Indolizines are structurally similar to indoles and are known for their interesting biological and optical properties
Synthetic Routes and Reaction Conditions:
Classical Methodologies: Indolizines can be synthesized through classical methods such as cyclization reactions. For example, the reaction of pyrrole with α,β-unsaturated ketones can yield indolizines.
Radical Cyclization/Cross-Coupling: Recent advances have introduced radical-induced synthetic approaches, which offer efficient pathways to synthesize indolizines and their derivatives. These methods often involve the use of radical initiators and cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the synthesis of indolizines can be optimized for large-scale production through continuous flow chemistry and automated synthesis platforms.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Bromine in this compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indolizine-3-oxide, indolizine-5,6-dione, etc.
Reduction Products: Indolizine-3-ol, indolizine-5,6-diol, etc.
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-indolizine has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: Indolizine derivatives exhibit biological activities, making them potential candidates for drug development.
Medicine: Some indolizine derivatives have shown anticancer properties, and research is ongoing to explore their therapeutic potential.
Industry: Indolizines are used in the development of fluorescent materials and organic electronic devices due to their optical properties.
Mécanisme D'action
8-Bromo-indolizine is compared with other similar compounds such as 8-chloro-indolizine and 8-fluoro-indolizine. While all these compounds share the indolizine core, the different halogens impart distinct chemical properties and reactivities. For instance, the bromine atom in this compound is more reactive than chlorine or fluorine, making it more versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
8-Chloro-indolizine
8-Fluoro-indolizine
8-Iodo-indolizine
8-Methyl-indolizine
Propriétés
IUPAC Name |
8-bromoindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNXADWIXNMRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=C(C2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



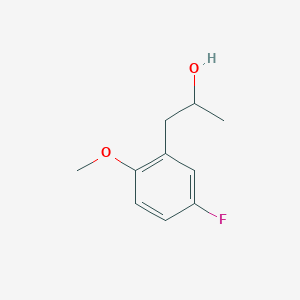
![1-[3-(Methylthio)phenyl]-2-propanol](/img/structure/B7968074.png)

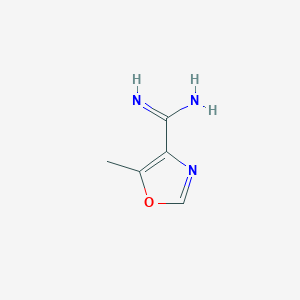
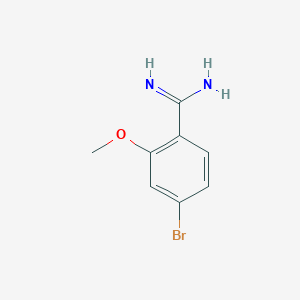
![2-Oxaspiro[3.3]heptan-6-amine](/img/structure/B7968105.png)
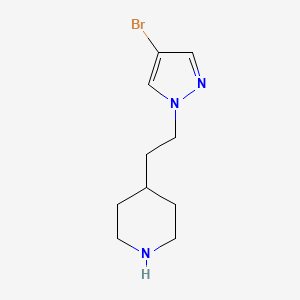
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7968118.png)
![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)
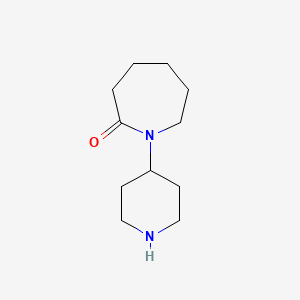
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7968146.png)
